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Compound of Interest

6-Chloro-4-iodo-3-
Compound Name: o
methoxypyridazine

Cat. No.: B169026

An In-depth Technical Guide to 6-Chloro-4-iodo-
3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula,
and available physicochemical and spectroscopic data for 6-Chloro-4-iodo-3-
methoxypyridazine. This document is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development, offering a
consolidated source of technical information.

Molecular Structure and Formula

6-Chloro-4-iodo-3-methoxypyridazine is a halogenated and methoxy-substituted pyridazine
derivative. The presence of chloro, iodo, and methoxy functional groups on the pyridazine ring
makes it a versatile building block in medicinal chemistry and organic synthesis.

The molecular formula for this compound is CsHaCIlIN20.[1] Its structure is characterized by a
pyridazine ring substituted with a chlorine atom at position 6, an iodine atom at position 4, and
a methoxy group at position 3.

Molecular Structure Diagram:
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Caption: 2D structure of 6-Chloro-4-iodo-3-methoxypyridazine.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-4-iodo-3-methoxypyridazine is
provided in the table below. The majority of the available data is computed, with experimental
values for properties such as melting and boiling points not readily available in public literature.

Property Value Source

Molecular Formula CsH4CIIN20 PubChem[1]
6-chloro-4-iodo-3-

IUPAC Name o PubChem[1]
methoxypyridazine

CAS Number 181355-92-0 PubChem[1]

Molecular Weight 270.45 g/mol PubChem[1]

Monoisotopic Mass 269.90569 g/mol PubChem[1]

XLogP3-AA 1.8 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor
3 PubChem[1]

Count

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 35 A2 PubChem[1]

Heavy Atom Count 10 PubChem[1]

SMILES COC1=NN=C(C=C1l)Cl PubChem[1]
InChl=1S/C5H4CIIN20/c1-10-

InChl PubChem[1]
5-3(7)2-4(6)8-9-5/h2H,1H3
AWEZJAIGNOXBAI-

InChlKey PubChem[1]

UHFFFAOYSA-N

Spectroscopic Data
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Detailed experimental spectroscopic data for 6-Chloro-4-iodo-3-methoxypyridazine is limited
in publicly accessible databases.

» 'H NMR Spectroscopy: While the existence of *H NMR spectra is noted in databases like
PubChem, specific chemical shift and multiplicity data are not provided in the available
search results.[1] For structurally similar compounds, such as 6-chloropyridazin-3-amine,
proton signals on the pyridazine ring appear in the range of 6 6.95-7.34 ppm. The methoxy
group in 6-Chloro-4-iodo-3-methoxypyridazine would be expected to produce a singlet
peak, likely in the range of & 3.8-4.0 ppm.

e 13C NMR Spectroscopy: No experimental 3C NMR data for 6-Chloro-4-iodo-3-
methoxypyridazine has been identified in the conducted searches. For comparison, the
carbon signals for 6-chloropyridazin-3-amine have been reported at 6 119.8, 131.1, 147.1,
and 161.5 ppm.

o Mass Spectrometry: Experimental mass spectrometry data for 6-Chloro-4-iodo-3-
methoxypyridazine has not been found. The analysis of structurally related compounds
suggests that the molecular ion peak would be a prominent feature in the mass spectrum.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of 6-Chloro-4-iodo-3-
methoxypyridazine is not readily available in the surveyed literature. However, based on
established synthetic methodologies for analogous pyridazine derivatives, a plausible synthetic
pathway can be proposed. This proposed pathway is for informational purposes and would
require experimental validation.

Proposed Synthetic Pathway:
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Caption: Proposed synthesis of 6-Chloro-4-iodo-3-methoxypyridazine.
Step 1: Methoxylation of 3,6-Dichloropyridazine

The synthesis would likely commence with the selective methoxylation of a commercially
available starting material, 3,6-dichloropyridazine. This can be achieved by reacting 3,6-
dichloropyridazine with a methoxide source, such as sodium methoxide, in a suitable solvent
like methanol. A patent describing a similar transformation on a substituted 6-chloropyridazine-
3-carboxylic acid suggests that this reaction typically proceeds under reflux conditions.[2]

e Protocol:
o Dissolve 3,6-dichloropyridazine in anhydrous methanol.
o Add a stoichiometric equivalent of sodium methoxide.

o Reflux the reaction mixture for a specified period, monitoring the reaction progress by a
suitable technique (e.g., TLC or GC-MS).
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o Upon completion, neutralize the reaction mixture and remove the solvent under reduced

pressure.

o Purify the resulting 3-chloro-6-methoxypyridazine by recrystallization or column
chromatography.

Step 2: Introduction of an Amino Group at the 4-Position

The introduction of an iodine atom at the 4-position can be facilitated by the conversion of an
amino group via a diazonium salt. Therefore, the next step would involve the introduction of an
amino group at the 4-position of 3-chloro-6-methoxypyridazine. This is typically achieved
through a nitration reaction followed by reduction.

e Protocol (General):

o Nitration: React 3-chloro-6-methoxypyridazine with a nitrating agent (e.g., a mixture of
nitric acid and sulfuric acid) under controlled temperature conditions.

o Reduction: The resulting nitro-derivative is then reduced to the corresponding amine using
a suitable reducing agent, such as iron powder in acetic acid or catalytic hydrogenation.

Step 3: Diazotization and lodination

The final step involves the conversion of the 4-amino-3-chloro-6-methoxypyridazine to the
target compound. This is a well-established method for introducing iodine onto an aromatic
ring.

e Protocol (General):

o Dissolve the 4-amino-3-chloro-6-methoxypyridazine in an acidic solution (e.g.,
hydrochloric or sulfuric acid) at low temperature (typically 0-5 °C).

o Add a solution of sodium nitrite dropwise to form the diazonium salt.

o Introduce a solution of potassium iodide or sodium iodide to the diazonium salt solution,
which will lead to the displacement of the diazonium group by iodine.
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o Allow the reaction to warm to room temperature and then work up the reaction mixture to
isolate and purify the final product, 6-Chloro-4-iodo-3-methoxypyridazine.

Disclaimer: The synthetic protocols described above are based on general procedures for
similar compounds and have not been experimentally verified for the specific synthesis of 6-
Chloro-4-iodo-3-methoxypyridazine. Researchers should conduct a thorough literature
search and perform appropriate safety assessments before attempting any experimental work.

Logical Relationships in Synthesis

The synthesis of 6-Chloro-4-iodo-3-methoxypyridazine relies on a series of well-established
organic transformations. The logical flow of the proposed synthesis is based on the strategic
introduction and manipulation of functional groups on the pyridazine core.

Commercially Available
Starting Material
(e.g., 3,6-Dichloropyridazine)

Selective Monofunctionalization
(Methoxylation)

Introduction of a
Directing Group
(Nitration -> Amination)

Sandmeyer-type Reaction
(Diazotization & lodination)

Target Molecule:
6-Chloro-4-iodo-3-methoxypyridazine
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Caption: Logical workflow for the proposed synthesis.

This guide provides a summary of the currently available technical information for 6-Chloro-4-

iodo-3-methoxypyridazine. Further experimental research is required to fully characterize this
compound, including the determination of its physical properties and the acquisition of detailed
spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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